molecular formula C13H19ClN2O B5421307 4-Chloro-2-[(4-ethylpiperazin-1-yl)methyl]phenol

4-Chloro-2-[(4-ethylpiperazin-1-yl)methyl]phenol

Cat. No.: B5421307
M. Wt: 254.75 g/mol
InChI Key: VWNZPMOSPPPLOJ-UHFFFAOYSA-N
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Description

4-Chloro-2-[(4-ethylpiperazin-1-yl)methyl]phenol is a chemical compound with a molecular formula of C13H17ClN2O It is characterized by the presence of a chloro group, a phenol group, and an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(4-ethylpiperazin-1-yl)methyl]phenol typically involves the reaction of 4-chlorophenol with 4-ethylpiperazine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

4-Chlorophenol+4-EthylpiperazineThis compound\text{4-Chlorophenol} + \text{4-Ethylpiperazine} \rightarrow \text{this compound} 4-Chlorophenol+4-Ethylpiperazine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(4-ethylpiperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while substitution of the chloro group can produce various substituted phenols.

Scientific Research Applications

4-Chloro-2-[(4-ethylpiperazin-1-yl)methyl]phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(4-ethylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine moiety can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[(4-methylpiperazin-1-yl)methyl]phenol
  • 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol
  • 4-Chloro-2-[(4-ethylpiperazin-1-yl)ethyl]phenol

Uniqueness

4-Chloro-2-[(4-ethylpiperazin-1-yl)methyl]phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a chloro group, phenol group, and ethylpiperazine moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

4-chloro-2-[(4-ethylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-2-15-5-7-16(8-6-15)10-11-9-12(14)3-4-13(11)17/h3-4,9,17H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNZPMOSPPPLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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